molecular formula C8H9ClFNO2 B596104 L-P-FLUOROPHENYLGLYCINE HCL CAS No. 185994-15-4

L-P-FLUOROPHENYLGLYCINE HCL

Cat. No.: B596104
CAS No.: 185994-15-4
M. Wt: 205.613
InChI Key: AAUCORGIJVVECX-FJXQXJEOSA-N
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Chemical Reactions Analysis

L-P-Fluorophenylglycine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

L-P-Fluorophenylglycine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-P-Fluorophenylglycine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. The compound’s fluorine atom enhances its binding affinity and specificity to target enzymes, thereby influencing their activity .

Comparison with Similar Compounds

L-P-Fluorophenylglycine hydrochloride is unique due to its fluorine substitution, which imparts distinct chemical and biological properties. Similar compounds include:

These comparisons highlight the unique features of L-P-Fluorophenylglycine hydrochloride, particularly its enhanced stability and specificity in biochemical applications.

Properties

IUPAC Name

(2S)-2-amino-2-(4-fluorophenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUCORGIJVVECX-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704222
Record name (2S)-Amino(4-fluorophenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185994-15-4
Record name (2S)-Amino(4-fluorophenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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